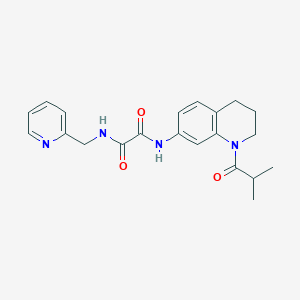

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A pyridin-2-ylmethyl group, contributing aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14(2)21(28)25-11-5-6-15-8-9-16(12-18(15)25)24-20(27)19(26)23-13-17-7-3-4-10-22-17/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQQRLVVXKRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as triethylamine.

Formation of the Oxalamide Linkage: The final step involves the reaction of the acylated tetrahydroquinoline with pyridin-2-ylmethylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its ability to form strong hydrogen bonds makes it useful in the design of supramolecular structures and materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. The tetrahydroquinoline core is a common feature in many drugs, suggesting that this compound could exhibit biological activity. It could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, the compound’s strong hydrogen bonding capabilities could be utilized in the development of new materials, such as polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The tetrahydroquinoline core could interact with biological targets through π-π stacking or hydrogen bonding, while the oxalamide linkage could form additional hydrogen bonds, stabilizing the interaction.

Comparison with Similar Compounds

Flavoring Agents

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structure: Features a dimethoxybenzyl group (N1) and a pyridinylethyl group (N2). Application: A potent umami agonist used in food additives (FEMA 4233, Savorymyx® UM33) . Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems . Comparison: The target compound’s tetrahydroquinolinyl group may offer improved metabolic stability or altered flavor-enhancing properties compared to S336’s dimethoxybenzyl moiety.

Antiviral Agents

- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

- Structure : Incorporates a chlorophenyl (N1) and a thiazolyl-pyrrolidinyl group (N2).

- Activity : Targets HIV entry inhibition with moderate yield (39%) and stereoisomeric complexity .

- Comparison : The target compound’s pyridinylmethyl group may enhance solubility or target specificity compared to thiazole-based analogs.

Polymer Modifiers

- N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1)

- Structure : Symmetric hydroxyethyl groups at both N1 and N2 positions.

- Application : Initiates ring-opening polymerization of L-lactide to improve crystallization in poly(L-lactide) hybrids .

- Comparison : The target compound’s aromatic and cyclic substituents likely reduce its suitability for polymer applications but may increase thermal stability.

Structural Analogues with Adamantyl Groups

- N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) Structure: Adamantyl (N1) and benzyloxy (N2) groups. Synthesis: Produced via amine coupling with >90% purity, emphasizing robustness of oxalamide synthesis protocols . Comparison: The target compound’s tetrahydroquinolinyl group may offer comparable steric bulk but distinct electronic properties for receptor binding.

Key Data Table: Comparative Analysis of Oxalamide Derivatives

Research Findings and Implications

- Metabolic Stability : S336 and the target compound avoid amide hydrolysis, a critical advantage for drug or flavorant longevity .

- Synthetic Flexibility : Oxalamide derivatives are synthesized via coupling reactions (e.g., HBTU-mediated), with yields ranging from 35% to 90% depending on substituent complexity .

- Structure-Activity Relationships (SAR): Aromatic Groups: Pyridinyl or benzyl groups enhance solubility and π-π interactions.

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features, which include a tetrahydroquinoline moiety and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 380.4 g/mol. The structural diversity of this compound may contribute to its distinct biological activities compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 941945-44-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrahydroquinoline structure is known for its ability to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. Preliminary studies suggest that the oxalamide linkage enhances the stability and solubility of the compound, potentially increasing its bioavailability and efficacy against certain pathogens.

Antimicrobial Properties

Research indicates that compounds containing tetrahydroquinoline structures often exhibit significant antimicrobial activity. The presence of the pyridinylmethyl group may further enhance this activity by providing additional binding sites for microbial targets. Several studies have highlighted the effectiveness of similar compounds against a range of bacterial strains, suggesting that this compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

Tetrahydroquinoline derivatives are also associated with anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models by disrupting cell cycle progression and promoting programmed cell death.

Case Studies and Research Findings

A series of preliminary studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Anticancer Study : A study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- Pharmacokinetic Evaluation : Initial pharmacokinetic studies suggested favorable absorption characteristics, with a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.